Tiludronate disodium
Übersicht
Beschreibung
Tiludronate disodium is the disodium salt form of tiludronate, a first-generation, non-nitrogenous bisphosphonate analogue of endogenous pyrophosphate . It is an orally active bisphosphonate that can act as an osteoregulator . Tiludronate is used for the research of metabolic bone disorders and is a potent inhibitor of the osteoclast vacuolar H (+)-ATPase . It has antiresorptive and anti-inflammatory properties .
Molecular Structure Analysis
The molecular formula of Tiludronate disodium is C7H7ClNa2O6P2S . The InChI representation is InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6 (4-2-5)17-7 (15 (9,10)11)16 (12,13)14;;/h1-4,7H, (H2,9,10,11) (H2,12,13,14);;/q;2*+1/p-2
. The canonical SMILES representation is C1=CC (=CC=C1SC (P (=O) (O) [O-])P (=O) (O) [O-])Cl. [Na+]. [Na+]
.
Physical And Chemical Properties Analysis
The molecular weight of Tiludronate disodium is 362.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 146 Ų . The complexity of Tiludronate disodium is 346 .
Wissenschaftliche Forschungsanwendungen
Bone Resorption Inhibitor
Tiludronate disodium is a bisphosphonate bone resorption inhibitor . It works by inhibiting protein-tyrosine-phosphatase, which leads to the detachment of osteoclasts from the bone surface . This makes it useful in the treatment of diseases that involve excessive bone resorption.
Treatment of Paget’s Disease
Tiludronate disodium is used to treat Paget’s disease . Paget’s disease is a condition that disrupts the normal cycle of bone renewal, leading to bones becoming enlarged and weaker than normal. Tiludronate disodium helps by slowing down the process of bone loss and allowing new bone tissue to form.
Inhibition of Osteoclastic Proton Pump
Tiludronate disodium also inhibits the osteoclastic proton pump . This is significant because the proton pump is responsible for the acidification that is necessary for bone resorption. By inhibiting this pump, Tiludronate disodium can help prevent bone loss.
High-Strength Brushite Cement Degradation
In the field of materials science, Tiludronate disodium has been used in the study of high-strength brushite cement degradation . The cement is designed to slowly resorb over time, allowing for bone ingrowth and stimulation of bone formation .
Pharmacokinetics Research
Tiludronate disodium has been used in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding the pharmacokinetics of Tiludronate disodium can help optimize its use in medical treatments.
Development of New Pharmaceuticals
Tiludronate disodium is used in the development of new pharmaceuticals . Its properties as a bisphosphonate make it a valuable compound in the creation of new drugs for the treatment of bone-related diseases.
Safety And Hazards
Tiludronate disodium should be used with caution in patients with hypocalcemia, active upper gastrointestinal problems (e.g., gastritis, dysphagia, ulcer, esophageal disease), and congestive heart failure . It is contraindicated in patients with hypersensitivity to diphosphonates (e.g., alendronate, etidronate, pamidronate, tiludronate) and severe kidney failure (Cl cr <30 mL/min) . It may cause moderate irritation if inhaled or comes into contact with skin, and slight irritation if it comes into contact with eyes . It may be harmful if swallowed .
Relevant Papers
Tiludronic acid was first described in the literature in 1988 as a potential treatment for Paget’s disease of bone . Other papers have discussed its use as a treatment for bone spavin in horses .
Eigenschaften
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNa2O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89987-06-4 (Parent) | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048621 | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiludronate disodium | |
CAS RN |
149845-07-8 | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149845-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.